![molecular formula C9H9N3OS B13085154 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13085154.png)
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or thiols .
Scientific Research Applications
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism by which 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-3-thia-1,8,12-triazatricyclo[7.3.0.0]dodeca-2(6),7,9,11-tetraene-10-carbonitrile: This compound shares a similar tricyclic structure but differs in functional groups and molecular weight.
1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol: Another similar compound with a different substitution pattern and molecular properties.
Uniqueness
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is unique due to its specific combination of sulfur and nitrogen atoms within a tricyclic framework.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
10-methyl-4-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-7-one |
InChI |
InChI=1S/C9H9N3OS/c1-5-2-10-12-7-4-14-3-6(7)9(13)11-8(5)12/h2H,3-4H2,1H3,(H,11,13) |
InChI Key |
ASMSLWLTEAKBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)C3=C(N2N=C1)CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


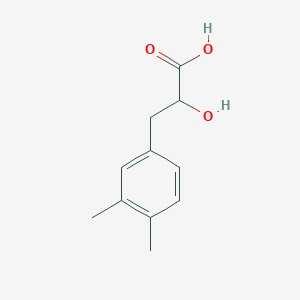
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate](/img/structure/B13085083.png)
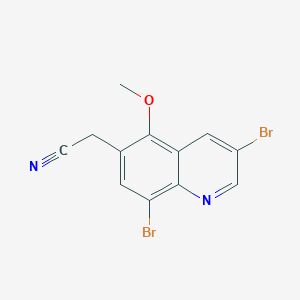
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
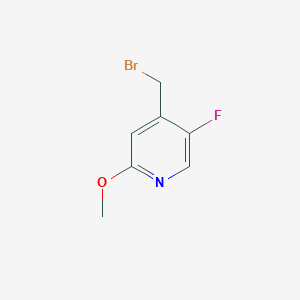
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)

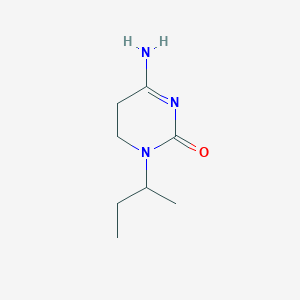
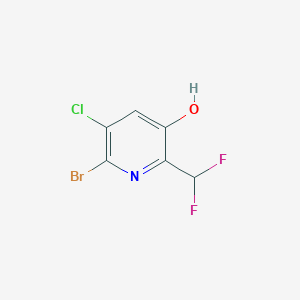
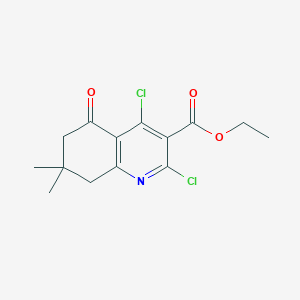
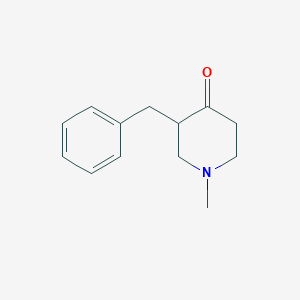
![7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13085155.png)
